molecular formula C7H16O<br>C7H16O<br>CH3(CH2)6OH B7768884 1-Heptanol CAS No. 53535-33-4

1-Heptanol

Cat. No.: B7768884
CAS No.: 53535-33-4
M. Wt: 116.20 g/mol
InChI Key: BBMCTIGTTCKYKF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1-Heptanol, an alcohol with a seven-carbon chain, primarily targets gap junctions in cardiac electrophysiology experiments . Gap junctions are specialized intercellular connections that allow for direct electrical and metabolic coupling of adjacent cells. They play a crucial role in maintaining the synchronized contraction of the heart.

Mode of Action

This compound interacts with these gap junctions, leading to their blockage and an increase in axial resistance between myocytes . This increase in axial resistance results in a decrease in conduction velocity, which in turn increases the heart’s susceptibility to reentrant excitation and sustained arrhythmias .

Biochemical Pathways

It is known that this compound is involved in the fatty acid metabolism

Pharmacokinetics

As a lipophilic compound with a molecular weight of 1162013 , it is expected to have good bioavailability and to be metabolized primarily in the liver. More research is needed to provide a comprehensive understanding of this compound’s pharmacokinetic profile.

Result of Action

The primary result of this compound’s action is the disruption of cardiac conduction, leading to an increased susceptibility to arrhythmias . On a molecular level, this compound reduces membrane thermal stability and dysregulates mast cell signaling at multiple levels . Cells treated with this compound exhibit increased lateral mobility and decreased internalization of the FcεRI .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its membrane fluidizing effect can be enhanced under conditions of heat stress Additionally, its solubility and stability may be affected by the pH and ionic strength of its environment

Biochemical Analysis

Biochemical Properties

1-Heptanol plays a significant role in biochemical reactions, particularly in the context of cell membrane fluidization. It interacts with membrane lipids, leading to changes in membrane properties. Studies have shown that this compound can reduce membrane thermal stability and increase lateral mobility of membrane components . This compound also interacts with proteins involved in cell signaling pathways, such as the high-affinity immunoglobulin E receptor (FcεRI). This compound inhibits the internalization of FcεRI and affects the phosphorylation of components in the SYK/LAT1/PLCγ1 signaling pathway .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. In mast cells, this compound has been shown to inhibit effector functions such as calcium response, degranulation, and cytokine production . This compound also induces a heat shock-like response by increasing the expression of heat shock protein 70. Additionally, this compound affects the production of reactive oxygen species and enhances plasma membrane permeability under stress conditions .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cell membranes and proteins. This compound acts as a membrane fluidizer, disrupting the lipid bilayer and altering membrane properties. This disruption affects the coupling of proteins such as STIM1 and ORAI1, which are involved in store-operated calcium entry . Furthermore, this compound inhibits the phosphorylation of the SAPK/JNK pathway, leading to reduced effector functions in mast cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Short-term exposure to this compound leads to immediate changes in membrane fluidity and protein interactions. Prolonged exposure may result in the degradation of this compound and potential long-term effects on cellular function. Studies have shown that this compound can induce a heat shock-like response, which may have lasting effects on cell signaling and stress responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may primarily affect membrane fluidity and protein interactions without causing significant toxicity. At higher doses, this compound can lead to adverse effects such as increased membrane permeability and disruption of cellular functions. Threshold effects and toxicities observed in animal studies highlight the importance of dosage considerations when using this compound in research .

Metabolic Pathways

This compound is involved in various metabolic pathways, including its oxidation to heptanoic acid. Enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase play a role in the metabolism of this compound. This compound can also affect metabolic flux and metabolite levels by altering membrane properties and protein interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion across cell membranes. It interacts with membrane lipids and proteins, affecting its localization and accumulation. Transporters and binding proteins may also play a role in the distribution of this compound within cells .

Subcellular Localization

This compound primarily localizes to cell membranes due to its lipophilic nature. It can affect the activity and function of membrane-associated proteins by altering membrane fluidity and protein interactions. Post-translational modifications and targeting signals may also influence the subcellular localization of this compound .

Chemical Reactions Analysis

1-Heptanol undergoes various chemical reactions, including:

    Oxidation: When oxidized, this compound can form heptanoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Although this compound is already a reduced form, it can be further reduced to heptane using strong reducing agents like lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with hydrogen halides can produce heptyl halides.

    Esterification: this compound reacts with carboxylic acids in the presence of an acid catalyst to form esters, which are commonly used in fragrances and flavorings.

Scientific Research Applications

1-Heptanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Heptanol is one of several heptanol isomers, including 2-Heptanol, 3-Heptanol, and 4-Heptanol. These isomers differ by the location of the hydroxyl group on the carbon chain . Compared to its isomers, this compound is unique in its applications in cardiac electrophysiology and its use in the fragrance industry. Other similar compounds include:

    2-Heptanol: Used in organic synthesis and as a solvent.

    3-Heptanol: Utilized in the production of plasticizers and lubricants.

    4-Heptanol: Employed in the synthesis of various chemical intermediates.

This compound’s unique properties and applications make it a valuable compound in both scientific research and industrial applications.

Properties

IUPAC Name

heptan-1-ol
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InChI

InChI=1S/C7H16O/c1-2-3-4-5-6-7-8/h8H,2-7H2,1H3
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InChI Key

BBMCTIGTTCKYKF-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCO
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Molecular Formula

C7H16O, Array
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DSSTOX Substance ID

DTXSID8021937
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Molecular Weight

116.20 g/mol
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Physical Description

Watery colorless liquid with a weak alcohol odor. Floats on water. (USCG, 1999), Liquid, Colorless fragrant liquid; [Hawley], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid/citrus odour
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Boiling Point

349 °F at 760 mmHg (USCG, 1999), 175.8 °C at 760 mm Hg, BP: 155.6 °C at 400 mm Hg; 136.6 °C at 200 mm Hg; 119.5 °C at 100 mm Hg; ... 85.8 °C at 20 mm Hg; 74.7 °C at 10 mm Hg; 64.3 °C at 5 mm Hg; 42.4deg C at 1.0 mm Hg, 175.00 to 176.00 °C. @ 760.00 mm Hg, 175 °C
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Flash Point

170 °F (USCG, 1999), 76.6 °C, 71 °C, 70 °C c.c.
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Solubility

Miscible with alcohol, ether, 1.0 g/L of water at 18 °C; 2.85 g/L of water at 100 °C; 5.15 g/L of water at 130 °C, In water, 1,670 mg/L at 25 °C, 1740 ppm (wt) at 25 °C, Slightly soluble in carbon tetrachloride; soluble in ethanol, ether, 1.67 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.1, slightly soluble in water; miscible with alcohol, ether, most fixed oils, 1 ml in 2 ml 60% alcohol (in ethanol)
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Density

0.822 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8219 at 20 °C/4 °C, 0.82 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01, 0.820-1.824
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Vapor Density

Relative vapor density (air = 1): 4.01
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Vapor Pressure

0.21 [mmHg], 0.2163 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 15
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Mechanism of Action

... The epicardial surface of 12 isolated-perfused canine left atria was optically mapped before and after 1-50 microM heptanol infusion. At baseline, no sustained (>30 s) AF could be induced in any of the 12 tissues. However, after 2 microM heptanol infusion, sustained AF was induced in 9 of 12 tissues (P < 0.001). Heptanol >5 microM caused loss of 1:1 capture during rapid pacing, causing no AF to be induced. ... Heptanol at 2 microM had no effect on the cellular action potential duration restitution or on the maximal velocity rate over time of the upstroke. The effects of heptanol were reversible., ... The experiments investigated the effects of heptanol on isolated Langendorff-perfused rabbit hearts. Heptanol inhibited both pressure generation and electrical conduction. These effects were completely reversible ... Low concentrations of heptanol (less than 0.3 mM) caused small but significant increases in the delay between the stimulus (delivered to the basal septum) artifact and local activation of the left ventricle, as measured from bipolar electrogram (BEG) recordings. There was a steep increase in the latency between stimulus and left-ventricular activation at concentrations of heptanol above 0.3 mM ... Heptanol decreased repolarization duration, measured from the activation recovery interval (ARI) of BEGs, and monophasic action potential duration at 70% repolarization (MAPD70). Heptanol also reduced left-ventricular developed pressure (LVDP), and the maximum rates of contraction and relaxation of the left ventricle; these effects were concentration dependent and reversible. Changes in ARIs, LVDP and the maximum rates of change of pressure lacked the steep response to 0.3 to 1.0 mM heptanol shown by the latency ... During premature stimulation protocols arrhythmias could be induced in hearts perfused with 0.1 to 0.3 mM heptanol but not at higher concentrations., ... Incubation of n-heptane with microsomal extracts resulted in formation of four isomeric n-heptanols. The relationship of the hydroxylating process to protein concentration and to the formation of the three main alcoholic products, namely 1-heptanol (111706), 2-heptanol (543497), and 3-heptanol (589822), were linear up to 1mg/4 minutes. Treatment of rats with phenobarbitol (50066) for 2 days enhanced hydroxylation and formation of 2-heptanol, 3-heptanol and 4-heptanol about 4 fold, but 1-heptanol was increased only 60 percent. In contrast, 3,4-benzpyrene depressed the formation of 1-heptanol to about 70 percent and increased the formation of 3-heptanol and 4-heptanol slightly. Carbon-monoxide inhibited formation of 1-heptanol. Similar results were obtained with metyrapone., ... Heptanol caused a significant growth inhibition of Xenopus tadpoles and the median lethal dose and mean teratogenic effect at 120 hours were 1.49 and 0.37 millimolar, respectively. The teratogenic index of 4.03 suggested that heptanol is a strong teratogen.
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Color/Form

Colorless liquid

CAS No.

111-70-6, 53535-33-4
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Heptanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Heptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8021937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.544
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Heptan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.269
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEPTYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JQ5607IO5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-HEPTANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1077
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-Heptanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031479
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 1-HEPTANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1082
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-29 °F (USCG, 1999), -34.6 °C, -34.1 °C, -34 °C
Record name HEPTANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8713
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-HEPTANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1077
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-Heptanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031479
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 1-HEPTANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1082
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.